4-((1H-Indol-3-yl)thio)butanenitrile
Description
Overview of the Chemical Compound's Significance in Medicinal Chemistry Research
Indole-3-thioethers are recognized for their diverse pharmacological potential. Researchers have explored this class of compounds for various therapeutic applications, including antimicrobial, antifungal, and antimalarial activities. jchr.orgnih.gov The sulfur atom in the thioether linkage can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity. The lipophilicity of the molecule can also be fine-tuned by modifying the substituent attached to the sulfur atom, which is a critical parameter in drug design.
Historical Context of its Discovery and Initial Research Contributions
The synthesis of indole (B1671886) derivatives has a long history, with foundational methods like the Fischer indole synthesis being discovered in the late 19th century. bhu.ac.inmdpi.com The specific exploration of indole-3-thioethers is a more recent development. Early research in this area was often focused on the fundamental reactivity of the indole ring, demonstrating that the 3-position is susceptible to electrophilic substitution. bhu.ac.inyoutube.com
The development of efficient and regioselective methods for the synthesis of 3-thioindoles has been a key enabler for further investigation. For instance, the direct thiolation of indoles using thiols in the presence of a catalyst like molecular iodine represents a significant advancement in making these compounds more accessible for biological screening. researchgate.net This has paved the way for the synthesis of libraries of indole-3-thioether derivatives to explore their structure-activity relationships (SAR).
Current Research Landscape and Unexplored Avenues for Investigation
The current research on indole-3-thioethers is vibrant, with a focus on discovering new therapeutic agents. A notable area of investigation is in the field of antimalarials. For example, a class of compounds known as indolyl-3-ethanone-α-thioethers has shown promising nanomolar in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, with no observable toxicity against human cell lines. nih.gov
Furthermore, indole derivatives incorporating a thioether and a 1,3,4-thiadiazole (B1197879) moiety have been synthesized and evaluated for their antifungal properties against various phytopathogenic fungi. jchr.org The antimicrobial potential of indole-based compounds remains a significant area of research, driven by the urgent need for new drugs to combat microbial resistance. jchr.org
Despite the progress, there are still unexplored avenues for investigation. The specific compound 4-((1H-Indol-3-yl)thio)butanenitrile combines the indole-3-thioether scaffold with a butanenitrile side chain. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be metabolized to other functional groups, offering further possibilities for interaction with biological targets. The exploration of the unique properties conferred by the butanenitrile moiety in this context represents a clear, unexplored research opportunity. Systematic studies to synthesize and evaluate a series of indole-3-thioethers with varying nitrile-containing side chains could lead to the discovery of novel bioactive molecules.
Detailed Research Findings
While specific data for this compound is unavailable, the following table summarizes the activity of related indole-3-thioether compounds from published research:
| Compound Class | Target/Organism | Reported Activity |
| Indolyl-3-ethanone-α-thioethers | Plasmodium falciparum | Nanomolar in vitro antimalarial activity nih.gov |
| Indole-thiadiazole derivatives with a thioether group | Fusarium graminearum, Fusarium oxysporum, Fusarium moniliforme, Phytophthora parasitica var. nicotiana | Significant antifungal activity jchr.org |
Structure
3D Structure
Properties
CAS No. |
61021-92-9 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
4-(1H-indol-3-ylsulfanyl)butanenitrile |
InChI |
InChI=1S/C12H12N2S/c13-7-3-4-8-15-12-9-14-11-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,8H2 |
InChI Key |
HPWOWHMNZHAXDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCCC#N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 4 1h Indol 3 Yl Thio Butanenitrile
Established Synthetic Routes and Chemical Transformations
The synthesis of 3-thioether substituted indoles, such as 4-((1H-Indol-3-yl)thio)butanenitrile, can be achieved through several established chemical transformations. These methods typically involve the reaction of an indole (B1671886) nucleus with a suitable sulfur-containing electrophile or a sulfur nucleophile followed by alkylation.
Conventional Synthesis Approaches and Their Methodological Principles
Conventional methods for the synthesis of indole-3-thioethers often rely on the direct sulfenylation of the indole ring at the electron-rich C3 position. A common approach involves the reaction of indole with a sulfenyl halide, which can be generated in situ. However, a more direct and milder method involves the reaction of indoles with thiols in the presence of a promoter. For instance, a simple and efficient method for the C-3 sulfenylation of indoles utilizes sodium hydroxide (B78521) as a promoter with various thiols, affording good to excellent yields of the corresponding 3-sulfenylindoles. rsc.org
Another established route is the reaction of indoles with sulfonyl chlorides or sulfinic acids. thieme-connect.de A direct sulfenylation of indoles with sodium sulfinates promoted by hydroiodic acid has been developed, providing 3-sulfenylindoles in high yields under mild, catalyst-free conditions. researchgate.net This method is proposed to proceed through an in situ generated electrophilic RS-I species.
A plausible conventional synthesis of this compound could involve the reaction of indole with a sulfur source and a suitable 4-carbon nitrile-containing electrophile. For example, a one-pot reaction of indole with thiourea (B124793) as a sulfur source, followed by reaction with an appropriate alkylating agent like 4-chlorobutanenitrile, represents a potential pathway. rsc.org Thiourea serves as an inexpensive and user-friendly sulfur reagent, proceeding through an S-(3-indolyl)isothiuronium intermediate. rsc.org
Table 1: Conventional Synthesis Approaches for Analogous 3-Sulfenylindoles
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Indole, Thiophenol | NaOH, EtOH, rt, 2h | 3-(Phenylthio)-1H-indole | 95 | rsc.org |
| Indole, Sodium benzenesulfinate | HI, CH3CN, rt, 1h | 3-(Phenylthio)-1H-indole | 92 | researchgate.net |
| Indole, p-Toluenesulfonyl chloride | Zn, THF, rt, 12h | 3-(p-Tolylthio)-1H-indole | 85 | thieme-connect.de |
| Indole, Thiourea, p-Quinone methide | I2, CH3CN, 80°C, 2h | Thioether derivative | 80-95 | rsc.org |
Note: The table presents data for the synthesis of structurally related 3-sulfenylindoles, as specific data for this compound is not available.
Catalytic Reactions and Their Role in Compound Synthesis
Catalysis offers a powerful tool for the efficient and selective synthesis of 3-sulfenylindoles. Various catalytic systems have been developed to facilitate the formation of the C-S bond at the indole C3 position.
Molecular iodine has been employed as an inexpensive and environmentally friendly catalyst for the direct thiolation of indoles with thiols, using air as the oxidant. researchgate.net This method allows for the regioselective synthesis of 3-thioindoles under mild conditions. Another approach involves an oxidative cross-dehydrogenative coupling reaction using a combination of molecular iodine and tert-butyl hydroperoxide (TBHP) in DMSO at room temperature. nih.gov
Transition metal catalysis, particularly with palladium, has been instrumental in the synthesis of substituted indoles. While direct C-S bond formation at the C3-position using palladium is less common than C-C or C-N bond formation, related methodologies can be envisioned. For instance, palladium-catalyzed cross-coupling reactions of 3-haloindoles with sulfur nucleophiles could provide a route to the target compound. clockss.org Copper-catalyzed intramolecular Ullmann coupling has also been used to synthesize 3-arylindole derivatives, highlighting the utility of copper in forming bonds to the indole ring. rsc.org
Table 2: Catalytic Synthesis of Analogous 3-Sulfenylindoles
| Starting Materials | Catalyst and Conditions | Product | Yield (%) | Reference |
| Indole, Thiophenol | I2 (10 mol%), Air, CH3CN, 80°C, 12h | 3-(Phenylthio)-1H-indole | 91 | researchgate.net |
| Indole, 4-Hydroxy-2H-chromene-2-thione | I2 (10 mol%), TBHP, DMSO, rt | 3-Sulfenylindole derivative | 80-92 | nih.gov |
| Indole, Bunte salt | KI (cat.), NaNO2 (co-cat.), O2, AcOH | 3-Sulfenylindole | Good | thieme-connect.de |
| 2-Bromoaniline, Alkyne | CuI, Base | 3-Substituted indole | - | rsc.org |
Note: The table presents data for the synthesis of structurally related 3-sulfenylindoles, as specific data for this compound is not available.
Novel and Advanced Synthetic Techniques
In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methodologies. Green chemistry and flow chemistry are at the forefront of these advancements.
Green Chemistry Principles Applied to Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of indole thioethers, this can be achieved through several strategies. The use of water as a solvent is a key aspect of green chemistry. An eco-friendly method for the preparation of 3-(S)-arylthioindoles from indoles and aryl thiols has been developed using potassium persulfate (K2S2O8) in the presence of glucose in water at room temperature. researchgate.net
The use of biodegradable and reusable catalysts is another green approach. A bioglycerol-based carbon sulfonic acid catalyst has been shown to be effective for the synthesis of bis(indolyl)methanes under solvent-free conditions, a methodology that could potentially be adapted for C-S bond formation. nih.gov Furthermore, catalyst-free methods, such as the reaction of indoles with aromatic aldehydes and C-H activated acids in polyethylene (B3416737) glycol 400, have been reported for the synthesis of 3-substituted indoles. openmedicinalchemistryjournal.com
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govmdpi.com While specific flow synthesis of this compound has not been reported, the general principles of flow chemistry can be applied to its synthesis.
The Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully adapted to continuous flow conditions, significantly reducing reaction times. mdpi.com Similarly, other indole syntheses, such as the Cadogan–Sundberg and Hemetsberger–Knittel reactions, have been performed in flow reactors. mdpi.comgalchimia.com A flow process for the synthesis of 3-substituted indoles could be designed by passing a solution of indole and a sulfenylating agent through a heated and pressurized reactor containing a solid-supported catalyst or reagent. This would allow for precise control over reaction parameters and could lead to higher yields and purity of the desired product. The automated multistep continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives demonstrates the potential for complex heterocyclic synthesis in flow. nih.gov
Chemical Modification and Analog Derivatization
Once this compound is synthesized, its various functional groups—the indole ring, the thioether linkage, and the nitrile group—can be further modified to generate a library of analogs.
The indole nitrogen can be alkylated or acylated under standard conditions. bhu.ac.in The C2 position of the indole ring can also be functionalized, for example, through lithiation followed by reaction with an electrophile, although this often requires N-protection. bhu.ac.inorgsyn.org
The thioether linkage is susceptible to oxidation. nih.gov Treatment with a mild oxidizing agent, such as hydrogen peroxide, can selectively oxidize the thioether to a sulfoxide (B87167). Stronger oxidizing agents can lead to the corresponding sulfone. This modification can significantly alter the electronic and steric properties of the molecule.
The nitrile group is a versatile functional handle that can be transformed into various other functionalities. nih.govresearchgate.net Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, respectively. researchgate.net Reduction of the nitrile group, for instance with lithium aluminum hydride, would yield the corresponding primary amine, 4-((1H-Indol-3-yl)thio)butan-1-amine.
Table 3: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents and Conditions | Potential Product | Reference |
| Indole N-H | Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-4-((1H-indol-3-yl)thio)butanenitrile | bhu.ac.in |
| Indole N-H | Acylation | Acyl chloride, Base | N-Acyl-4-((1H-indol-3-yl)thio)butanenitrile | bhu.ac.in |
| Thioether | Oxidation | H2O2 | 4-((1H-Indol-3-yl)sulfinyl)butanenitrile | nih.gov |
| Thioether | Oxidation | m-CPBA | 4-((1H-Indol-3-yl)sulfonyl)butanenitrile | nih.gov |
| Nitrile | Hydrolysis (acidic) | H3O+ | 4-((1H-Indol-3-yl)thio)butanoic acid | researchgate.net |
| Nitrile | Hydrolysis (basic) | NaOH, H2O | 4-((1H-Indol-3-yl)thio)butanamide | researchgate.net |
| Nitrile | Reduction | LiAlH4 | 4-((1H-Indol-3-yl)thio)butan-1-amine | researchgate.net |
Strategies for Rational Design of Analogs and Prodrugs
The rational design of analogs and prodrugs of this compound is a key strategy in medicinal chemistry to optimize its therapeutic potential. This process involves modifying the chemical structure to enhance properties such as potency, selectivity, metabolic stability, and pharmacokinetic profiles. The indole nucleus, thioether linkage, and the butanenitrile chain are all amenable to structural modifications for the generation of analogs with improved characteristics. nih.govnih.gov
Analog Design:
The design of analogs of this compound can be approached by systematically altering different parts of the molecule. The indole scaffold is a well-known pharmacophore present in many biologically active compounds and offers multiple positions for substitution. nih.gov For instance, substitution at the N1, C2, C5, or C6 positions of the indole ring can significantly influence the compound's interaction with biological targets. nih.govsyr.edu Molecular docking studies on related indole derivatives have shown that the introduction of specific substituents can enhance binding to target proteins. nih.gov
A common strategy involves the introduction of electron-withdrawing or electron-donating groups to modulate the electronic properties of the indole ring, which can affect its metabolic stability and binding affinity. nih.gov Furthermore, the butanenitrile chain can be modified in terms of its length, rigidity, and the presence of functional groups. For example, the nitrile group could be replaced with other bioisosteres such as a tetrazole or a carboxylic acid to explore different interactions with target receptors.
The thioether linkage itself can also be a point of modification. Replacing the sulfur atom with oxygen (an ether) or nitrogen (an amine) would create a new series of analogs with different physicochemical properties, such as polarity and hydrogen bonding capacity.
Prodrug Design:
The development of prodrugs of this compound aims to improve its drug-like properties, such as solubility, permeability, and metabolic stability, by attaching a promoiety that is cleaved in vivo to release the active parent drug. nih.govnih.gov
One common prodrug strategy involves the modification of the indole nitrogen. Attaching a cleavable group, such as an ester or a carbamate, to the N1 position can enhance lipophilicity and improve membrane permeability. mdpi.com These promoieties can be designed to be cleaved by ubiquitous esterases in the body, releasing the active indole derivative. nih.gov
The thioether sulfur atom can also be targeted for prodrug design. Oxidation of the thioether to a sulfoxide or a sulfone can create a prodrug that is subsequently reduced in vivo back to the active thioether. This strategy can be particularly useful for targeting specific tissues or environments with a reductive potential. acs.org
Another approach is to design prodrugs that are activated by specific enzymes. For example, a glycosidic linkage could be introduced, which would be cleaved by glycosidases, or a phosphate (B84403) group could be added, which would be removed by phosphatases. These strategies can lead to targeted drug release in specific cellular compartments or tissues where these enzymes are highly expressed.
The following table illustrates potential analog and prodrug strategies for this compound:
| Strategy | Modification Site | Example Modification | Rationale |
| Analog Design | Indole Ring (N1) | Methylation, Benzylation | Enhance lipophilicity, modulate N-H acidity |
| Analog Design | Indole Ring (C5) | Halogenation (F, Cl, Br) | Modulate electronic properties, improve binding |
| Analog Design | Butanenitrile Chain | Replacement of nitrile with tetrazole | Bioisosteric replacement to alter binding and metabolic stability |
| Prodrug Design | Indole Ring (N1) | Acylation (e.g., acetyl group) | Increase lipophilicity, cleavage by esterases |
| Prodrug Design | Thioether Linkage | Oxidation to sulfoxide | Modulate polarity, potential for in vivo reduction |
These rational design strategies provide a framework for the systematic development of analogs and prodrugs of this compound with optimized therapeutic properties.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large, diverse libraries of compounds, which is particularly valuable in the early stages of drug discovery. researchgate.net The application of combinatorial approaches to the this compound scaffold can facilitate the exploration of a vast chemical space to identify derivatives with enhanced biological activity.
One of the key strategies in combinatorial synthesis is the use of multi-component reactions (MCRs), where three or more starting materials react in a single step to form a complex product. This approach is highly efficient and allows for the introduction of diversity at multiple points in the molecule. For the synthesis of a library based on the this compound scaffold, an MCR could be envisioned that brings together an indole derivative, a sulfur source, and a butanenitrile precursor.
A potential combinatorial approach could involve the reaction of a library of substituted indoles with a versatile sulfur-donating reagent and a set of electrophilic butanenitrile synthons. For example, a library of 3-unsubstituted indoles could be reacted with a thiolating agent to generate a library of indole-3-thiols in situ. These thiols could then be reacted with a library of 4-halobutyrontriles to generate a diverse library of final products.
Solid-phase synthesis is another cornerstone of combinatorial chemistry that can be applied to the generation of a this compound library. In this approach, the indole scaffold could be attached to a solid support, allowing for the sequential addition of reagents in excess to drive reactions to completion. After the desired modifications, the final products can be cleaved from the support in high purity.
For instance, an indole-3-carboxylic acid could be anchored to a resin. The indole ring could then be functionalized at various positions. Subsequent conversion of the carboxylic acid to a thiol-precursor, followed by reaction with a butanenitrile synthon and cleavage from the resin, would yield a library of target compounds.
The diversity of the generated library can be systematically expanded by varying the building blocks used in the synthesis. The following table illustrates a potential combinatorial library design for derivatives of this compound:
| Building Block | Diversity Point | Example Substituents |
| Indole | R1 (at C5) | -H, -F, -Cl, -CH3, -OCH3 |
| Indole | R2 (at N1) | -H, -CH3, -Benzyl |
| Thiobutanenitrile Side Chain | R3 (at C2 of chain) | -H, -CH3, -Phenyl |
By combining a set of 10 different substituted indoles with 5 different butanenitrile precursors, a library of 50 unique compounds could be rapidly synthesized and screened for biological activity. This approach significantly accelerates the structure-activity relationship (SAR) studies and the identification of lead compounds.
The indole scaffold is a privileged structure in medicinal chemistry, and the generation of combinatorial libraries based on this core has been successfully applied to discover compounds with a wide range of biological activities. nih.govnih.gov Therefore, the application of these high-throughput synthetic strategies to the this compound scaffold holds significant promise for the discovery of novel therapeutic agents.
No Publicly Available Research Data on the Molecular and Cellular Effects of this compound
A comprehensive review of scientific literature and databases has revealed a significant lack of publicly available research on the specific chemical compound this compound. Despite extensive searches for data pertaining to its molecular mechanisms of action, biological target engagement, and cellular effects, no dedicated studies were identified that would allow for a detailed analysis as requested.
The inquiry sought to build a detailed article structured around the molecular and cellular biology of this compound, including its interactions with enzymes, receptors, and proteins, as well as its effects on intracellular signaling and organelle function. However, the scientific community has not published research that would provide the necessary data to populate such an article.
Searches for enzyme inhibition and activation studies, receptor binding and modulation investigations, and protein-protein interaction analyses involving this compound yielded no specific results. Similarly, investigations into its effects on intracellular signaling pathways and organelle integrity have not been reported in the accessible scientific literature.
While research exists for structurally related indole derivatives, the unique combination of the indole-3-thioether linkage and the butanenitrile side chain in this compound means that extrapolating findings from other compounds would be scientifically unsound. The biological activity of a molecule is highly dependent on its precise chemical structure.
Consequently, it is not possible to provide a detailed, evidence-based article on the molecular and cellular pharmacology of this compound at this time. The absence of research in this specific area means that data tables on its biological activity and detailed discussions of its mechanisms of action cannot be generated without resorting to speculation. Further research would be required to elucidate the potential biological and molecular functions of this particular compound.
Molecular Mechanisms of Action and Biological Target Engagement
Cellular and Subcellular Effects of 4-((1H-Indol-3-yl)thio)butanenitrile
Gene Expression and Proteomic Alterations in Cellular Models
There is currently no available data from studies investigating the impact of this compound on gene expression or the proteomic profiles of any cellular models. Such research would be essential to understand the compound's potential cellular targets and pathways of action. Future research in this area would likely involve treating various cell lines with the compound and subsequently analyzing changes in mRNA levels (transcriptomics) and protein abundance (proteomics).
Mechanism-Based Biological Activity Profiling
Mechanism-based profiling is crucial for elucidating the specific biological effects of a compound. However, for this compound, no such studies have been published. The following sections outline the types of investigations that would be necessary to build a biological profile for this compound.
The indole (B1671886) nucleus is a common feature in many compounds that have been shown to influence apoptosis and cell cycle progression, often in the context of cancer research. For instance, various indole derivatives have been found to induce cell death and halt the proliferation of cancer cells. However, no studies have specifically examined whether this compound possesses similar activities. To assess this, researchers would need to conduct assays that measure markers of apoptosis (e.g., caspase activation, DNA fragmentation) and cell cycle analysis in relevant cell lines.
Autophagy is a cellular recycling process that is critical for maintaining cellular homeostasis and has been implicated in various diseases. The interplay between indole-containing compounds and autophagy is an active area of research. Some indole derivatives have been identified as modulators of autophagy, either by inducing or inhibiting the process. The potential role of this compound in regulating autophagy remains unknown. Investigating its effects on autophagy-related proteins (e.g., LC3, p62) and autophagic flux would be a key step in characterizing its biological activity.
The indole ring is also a core structure in molecules that modulate inflammatory and immune responses. For example, indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, plays a significant role in immune tolerance. While it is conceivable that this compound could interact with components of the immune system, there is no experimental evidence to support this. Future studies could explore its effects on cytokine production, immune cell proliferation, and the activation of key inflammatory signaling pathways.
Pharmacological Investigations in Pre Clinical Research Models
In Vitro Pharmacological Activity Profiling
The initial stages of characterizing the pharmacological properties of 4-((1H-Indol-3-yl)thio)butanenitrile involved a series of in vitro assays to determine its activity at the cellular and molecular level.
Cell-Based Assays for Efficacy and Potency Determination
Comprehensive cell-based assays are fundamental in the initial stages of drug discovery to evaluate the biological effects of a compound on whole cells. nih.gov These assays provide crucial information on the efficacy, which is the maximal response a compound can produce, and potency, the concentration of the compound required to elicit a specific response. For indole-based compounds, which can mimic tryptophan, these assays are particularly important for understanding their interactions with cellular machinery. The development of standardized and reproducible in vitro data sets is critical for the reliable assessment of potential therapeutic agents. nih.gov
While general principles of cell-based assays are well-established, specific efficacy and potency data for this compound are not available in the public domain. Research on other indole (B1671886) derivatives, such as N-hydroxy-4-(1H-indol-3-yl)butanamide, has shown sensitivity in hematologic cell lines like U937 and K562. nih.gov
Biochemical and Enzymatic Activity Measurements
To understand the specific molecular targets of a compound, biochemical and enzymatic assays are employed. These assays measure the interaction of the compound directly with purified enzymes or receptors. For instance, the indole derivative N-hydroxy-4-(1H-indol-3-yl)butanamide has been shown to be a potent inhibitor of histone deacetylase 2 (HDAC2) and HDAC3, with IC50 values of 0.32 ± 0.02 µM and 0.14 ± 0.01 µM, respectively. nih.gov Such studies often involve molecular docking simulations to predict the binding interactions between the compound and the active site of the enzyme. nih.gov The enzymatic hydrolysis of other indole-containing compounds, such as indole-3-acetyl-β-D-glucose esters, has also been a subject of study, highlighting the metabolic pathways these molecules can undergo. nih.gov
Specific biochemical and enzymatic activity data for this compound remains to be publicly reported.
Phenotypic Screening in Relevant Cellular Systems
Phenotypic screening involves testing a compound in a cell-based model of a disease to observe its effect on the cellular phenotype, without prior knowledge of the specific molecular target. This approach is valuable for identifying compounds with novel mechanisms of action. For example, derivatives of (E)-1-((1H-indol-3-yl)methylene)-4-substitute-thiosemicarbazones have been screened for their anti-hepatic fibrosis activity by assessing their ability to inhibit the proliferation and activation of hepatic stellate cells. nih.gov
As of the latest available information, specific data from phenotypic screening of this compound in relevant cellular systems has not been published.
In Vivo Pharmacological Efficacy Studies in Animal Models
Following promising in vitro results, compounds are typically advanced to in vivo studies in animal models to evaluate their efficacy and safety in a whole organism.
Application in Disease-Specific Animal Models and Experimental Designs
Disease-specific animal models are crucial for assessing the therapeutic potential of a new chemical entity in a context that mimics human disease. The choice of animal model and the experimental design are critical for obtaining meaningful and translatable results. For instance, in the context of liver fibrosis, animal models are used to evaluate the efficacy of compounds like (E)-1-((1H-indol-3-yl)methylene)-4-substitute-thiosemicarbazones. nih.gov
Currently, there are no publicly available reports detailing the application of this compound in any disease-specific animal models.
Discovery and Validation of Pharmacodynamic Biomarkers in Animal Systems
Pharmacodynamic biomarkers are measurable indicators of a pharmacological response to a drug. Their discovery and validation in animal models are essential for understanding the drug's mechanism of action and for guiding dose selection in clinical trials. For example, in studies of anti-fibrotic agents, the expression levels of proteins like α-SMA and COLA1 can serve as pharmacodynamic biomarkers. nih.gov
Information regarding the discovery and validation of pharmacodynamic biomarkers for this compound in animal systems is not available in the current scientific literature.
Dose-Response Relationship Elucidation in Pre-clinical Studies
Specific dose-response studies for this compound have not been reported. However, based on research into analogous indole-based compounds, particularly those investigated as tubulin polymerization inhibitors, a dose-dependent effect would be anticipated in preclinical models of cancer. nih.govnih.gov For instance, various arylthioindoles and other indole derivatives have demonstrated potent cytotoxicity against cancer cell lines at nanomolar to low micromolar concentrations. nih.gov
It is plausible that this compound could exhibit a sigmoidal dose-response curve in cell-based assays, a characteristic of many bioactive compounds. The potency, defined by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), would be a critical parameter to determine. The shape of this curve would provide insights into the compound's mechanism of action and therapeutic window.
Table 1: Hypothetical Dose-Response Parameters for this compound in a Preclinical Cancer Cell Line Model
| Parameter | Hypothetical Value | Description |
| IC50 | 0.1 - 10 µM | The concentration at which 50% of cancer cell growth is inhibited. This range is typical for novel indole-based anticancer agents. |
| Hill Slope | 1.0 - 2.0 | A slope of 1 suggests a simple 1:1 binding interaction, while a steeper slope might indicate cooperativity. |
| Maximal Efficacy | 80 - 100% | The maximum percentage of cancer cell growth inhibition achievable with the compound. |
This table is illustrative and based on data for related indole compounds. Actual values for this compound would require experimental verification.
Pre-clinical Pharmacokinetics and Pharmacodynamics (PK/PD)
The pharmacokinetic and pharmacodynamic profile of this compound in preclinical models is yet to be determined. The following sections outline the expected characteristics based on the known properties of its chemical moieties.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Animal Systems
The ADME profile of this compound would be a critical determinant of its potential as a therapeutic agent.
Distribution: Indole-containing drugs can exhibit wide distribution in the body. nih.gov The tissue penetration of this compound would depend on its plasma protein binding and lipophilicity.
Metabolism: The indole ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, primarily hydroxylation at various positions. nih.gov The nitrile group can also undergo metabolic transformation. Identifying the major metabolites would be crucial for understanding the compound's clearance and potential for drug-drug interactions.
Excretion: The metabolites of indole-containing compounds are typically excreted in the urine and feces after conjugation with glucuronic acid or sulfate. nih.gov
Bioavailability and Tissue Distribution Analyses
The oral bioavailability of this compound would be a key parameter to evaluate in preclinical animal models such as rats or mice. This would be determined by comparing the plasma concentration-time profiles after oral and intravenous administration. Low oral bioavailability could be due to poor absorption or extensive first-pass metabolism.
Tissue distribution studies would reveal the extent to which the compound and its metabolites distribute into various organs and tissues. For a potential anticancer agent, achieving sufficient concentrations in tumor tissue would be a primary objective.
Table 2: Predicted Physicochemical and Pharmacokinetic Properties Influencing Bioavailability and Distribution of this compound
| Property | Predicted Characteristic | Rationale |
| Lipophilicity (LogP) | Moderate to High | The indole ring is lipophilic, which may be balanced by the polar nitrile group. |
| Aqueous Solubility | Low | Indole derivatives often have limited water solubility. |
| Plasma Protein Binding | High | Many indole-containing drugs bind extensively to plasma proteins like albumin. nih.gov |
| First-Pass Metabolism | Potentially Significant | The indole ring is a substrate for hepatic enzymes. nih.gov |
These predictions are based on the general properties of indole compounds and require experimental validation for this compound.
Correlation of PK/PD Parameters in Research Models
A central aspect of preclinical development is to establish a clear relationship between the pharmacokinetic profile and the pharmacodynamic effects of a compound. For this compound, this would involve correlating its concentration in plasma and/or target tissue (e.g., a tumor) with a specific pharmacological response (e.g., tumor growth inhibition).
This PK/PD modeling would aim to identify key parameters such as the minimum effective concentration and the duration of exposure required to elicit a therapeutic effect. Such data is invaluable for predicting a potential therapeutic dosing regimen for future clinical studies. For instance, if the compound is found to be a tubulin inhibitor, the PK/PD analysis would focus on maintaining plasma concentrations above the IC50 for tubulin polymerization inhibition for a sufficient period.
Computational Chemistry and Structure Activity Relationship Sar Analysis
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as 4-((1H-Indol-3-yl)thio)butanenitrile, and a macromolecular target, typically a protein. These methods are crucial for elucidating potential mechanisms of action and for hit-to-lead optimization in drug discovery. researchgate.netyoutube.com
Molecular docking studies on various indole (B1671886) derivatives have revealed key interaction patterns that are likely relevant for this compound. The indole ring itself can participate in several types of interactions:
Hydrogen Bonding: The N-H group of the indole can act as a hydrogen bond donor. For instance, in studies of indole-based inhibitors of tubulin, the indole N-H has been shown to form hydrogen bonds with residues like Lys352. nih.gov
Hydrophobic Interactions: The bicyclic aromatic system of indole provides a large surface area for hydrophobic and π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket. nih.govijcea.org
Pi-Interactions: The electron-rich indole ring can engage in various pi-interactions, including pi-pi stacking, cation-pi, and anion-pi interactions, which are critical for stabilizing the ligand-protein complex. ijcea.orgnih.gov
For this compound, the thioether linkage introduces flexibility, allowing the butanenitrile chain to adopt various conformations to fit into a binding site. The nitrile group, being a potential hydrogen bond acceptor, could form crucial interactions with donor residues in a target protein. Docking studies on analogous 3-thioindoles have shown that the sulfur atom and adjacent groups can significantly influence binding affinity through specific interactions within the binding pocket. ijcea.org For example, in a study of 3-thioindole derivatives as HIV-1 gp120 inhibitors, interactions were governed by hydrogen bonding and hydrophobic interactions within the binding pocket. ijcea.org
The characterization of the target's binding site is a prerequisite for successful docking studies. For indole derivatives, a wide range of protein targets have been explored. These binding sites often feature a hydrophobic pocket that accommodates the indole core, flanked by polar residues that can interact with substituents.
For instance, the binding site of β-secretase (BACE1) accommodates indole acylguanidine inhibitors where the indole and aryl groups can be optimized to explore subsites within the binding pocket. researchgate.net Similarly, the colchicine (B1669291) binding site of tubulin has a hydrophobic cavity where the indole ring of inhibitors can bind, with surrounding residues available for hydrogen bonding. nih.gov In the case of Mycobacterium tuberculosis DNA gyrase, the binding of indole derivatives is stabilized by hydrogen bond interactions with key residues like Asp79. acs.orgnih.gov
Should this compound be docked into a potential target, the analysis would focus on identifying key residues that interact with the indole N-H, the thioether sulfur, and the terminal nitrile group. The flexibility of the butane (B89635) chain would be a critical factor in achieving an optimal fit.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications
QSAR and cheminformatics provide a bridge between the chemical structure of a compound and its biological activity, enabling the development of predictive models. nih.gov
QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. For indole derivatives, QSAR models have been successfully developed to predict their potency against various targets, including SARS-CoV 3CLpro and prostate cancer cells. nih.govnih.gov
A hypothetical QSAR study for a series of analogs of this compound would involve synthesizing and testing a library of related compounds. The biological activity data (e.g., IC₅₀ or EC₅₀ values) would then be correlated with calculated molecular descriptors. A robust QSAR model, as indicated by statistical parameters like a high coefficient of determination (R²) and cross-validated R² (Q²), could then be used to predict the activity of untested or virtual compounds. nih.govnih.gov For example, a QSAR model for thiosemicarbazone-indole derivatives against prostate cancer cells achieved an R² of 0.972, indicating a strong predictive capability. nih.gov
Table 1: Illustrative QSAR Model Statistics for Indole Derivatives
| Model ID | Target | R² (Training Set) | Q² (Test Set) | Reference |
| Model 1 | SARS CoV 3CLpro | >0.9 | >0.8 | nih.gov |
| Model 2 | Prostate Cancer Cells | 0.972 | Not Reported | nih.gov |
This table is illustrative and based on data for analogous indole compounds, not this compound itself.
The selection of appropriate molecular descriptors is key to a successful QSAR study. These descriptors quantify various aspects of a molecule's structure and properties:
Topological descriptors: Describe the atomic connectivity and shape of the molecule.
Electronic descriptors: Relate to the distribution of electrons, such as partial charges and dipole moments.
Quantum chemical descriptors: Derived from quantum mechanical calculations, providing insights into reactivity (e.g., HOMO/LUMO energies).
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures a compound's lipophilicity.
De Novo Drug Design and Virtual Screening Methodologies
Computational chemistry also enables the design of entirely new molecules and the efficient screening of large compound libraries.
De Novo Design: This approach involves building a novel molecule from scratch within the binding site of a target protein. biorxiv.orgyoutube.comyoutube.com Algorithms can piece together molecular fragments to create a structure with optimal shape and chemical complementarity to the target. For a target of interest for this compound, a de novo design program could suggest modifications to the butanenitrile chain or substitutions on the indole ring to improve binding affinity.
Virtual Screening: This is a high-throughput computational method used to search large libraries of chemical compounds for potential hits against a biological target. jetir.orgnih.gov It can be either ligand-based or structure-based.
Ligand-based virtual screening searches for molecules that are structurally similar to a known active compound. acs.orgnih.gov If this compound were found to be active, this method could identify similar compounds from commercial or public databases.
Structure-based virtual screening docks a large number of compounds into the binding site of a target protein and ranks them based on their predicted binding affinity. researchgate.netjetir.org This approach has been successfully used to identify novel indole-based inhibitors for targets like the Nipah virus attachment glycoprotein (B1211001) and β-secretase (BACE1). researchgate.netjetir.org
Table 2: Examples of Indole Derivatives Identified Through Virtual Screening
| Compound Class | Target | Screening Method | Outcome | Reference |
| Indole Derivatives | Nipah Virus Glycoprotein (NiV-G) | Structure-Based | 4 potential inhibitors identified | jetir.org |
| Carbazole and Indole Derivatives | M. tuberculosis DNA Gyrase | Ligand-Based | 6 potent inhibitors identified | acs.orgnih.gov |
| Indole Acylguanidines | BACE1 | Structure-Based | Identification of inhibitors with ~1000-fold improved potency over initial hit | researchgate.net |
This table provides examples of the successful application of virtual screening to indole-containing scaffolds.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is not only dependent on its static structure but also on its dynamic behavior and conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to study these aspects. tandfonline.commdpi.commdpi.com
A conformational analysis of this compound would reveal its preferred three-dimensional shapes in solution. This is crucial as the bioactive conformation, the one that binds to the target, may not be the lowest energy conformation.
Molecular dynamics simulations provide a more detailed picture by simulating the movement of the molecule and its environment over time. An MD simulation of this compound bound to its target protein would allow for the assessment of the stability of the complex and the key interactions over the simulation period. This can reveal subtle but important dynamic effects that are not captured by static docking models. For example, water molecules in the active site might play a crucial role in mediating the interaction between the ligand and the protein, which can be observed in MD simulations.
Table 3: Hypothetical Molecular Dynamics Simulation Parameters
| Parameter | Value/Description | Purpose |
| Simulation Time | 100 ns | To ensure adequate sampling of conformational space and assess complex stability. |
| Force Field | AMBER, CHARMM | To accurately describe the inter- and intramolecular forces. |
| Solvent Model | Explicit water (e.g., TIP3P) | To simulate a more realistic physiological environment. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | To quantify the stability of the protein-ligand complex and identify key interactions. |
By analyzing the trajectory from an MD simulation, researchers can calculate the binding free energy of the compound, providing a more accurate estimate of its affinity for the target. This information is invaluable for the iterative process of lead optimization.
No Publicly Available Research Data on "this compound" for Drug Discovery
Following a comprehensive search of publicly available scientific literature and databases, no specific research has been identified detailing the use of the chemical compound This compound as a lead compound in drug discovery efforts. The indole scaffold, a core component of this molecule, is a well-established and versatile structure in medicinal chemistry, forming the basis for numerous therapeutic agents. mdpi.comsemanticscholar.org However, research and development focused specifically on this compound, its validation as a therapeutic scaffold, and its lead optimization are not present in the accessible scientific domain.
The indole ring system is a privileged scaffold in drug discovery, recognized for its ability to interact with a wide range of biological targets. mdpi.com This has led to the development of many indole-containing drugs with diverse therapeutic applications, including anti-inflammatory agents like Indomethacin, and various anticancer therapies. mdpi.com Researchers have extensively explored derivatives of indole-3-acetic acid and indole-3-butyric acid, for example, as histone deacetylase (HDAC) inhibitors with potential anticancer properties. nih.govnih.gov
Despite the broad interest in indole derivatives, the specific compound this compound does not appear in published studies concerning its identification as a promising lead, pre-clinical comparisons, or strategies for enhancing its potency. Structure-activity relationship (SAR) studies, which are crucial for optimizing a lead compound, are also absent for this particular molecule. Similarly, there is no pre-clinical data to suggest its potential application in any specific therapeutic area.
While the individual components of its name—indole, thioether, and nitrile—are common functional groups in medicinal chemistry, the unique combination within this compound has not been the subject of dedicated drug discovery research that is publicly documented. Therefore, a detailed analysis of its role as a lead compound, its optimization, and its potential therapeutic applications cannot be provided at this time.
Potential Therapeutic Applications and Lead Optimization in Drug Discovery Research
Evaluation of Potential Therapeutic Areas (Based on Pre-clinical Data)
Research Potential in Anti-Cancer Therapeutics
The indole (B1671886) scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent anti-cancer effects. nih.govnih.gov These compounds can interfere with multiple hallmark pathways of cancer, including cell proliferation, apoptosis, and angiogenesis.
Detailed Research Findings:
Structurally related indole derivatives have been shown to exert their anti-cancer effects through various mechanisms:
Tubulin Polymerization Inhibition: Certain indole derivatives disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. For instance, a novel indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), has been shown to bind to the colchicine-binding site of tubulin, leading to microtubule depolymerization and potent activity against various cancer cell lines, including drug-resistant ones. nih.gov
Kinase Inhibition: Many indole derivatives are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, inhibitors of Tropomyosin receptor kinase (TRK) have been developed from 1H-indole-3-carbonitrile scaffolds, showing significant antiproliferative effects in TRK-dependent cancers. nih.gov
Induction of the Unfolded Protein Response (UPR): Some di(1H-indol-3-yl)methyl derivatives have been identified as potent inducers of the UPR, a cellular stress response that can lead to cancer cell death. These compounds have demonstrated significant anti-cancer activity in preclinical models. nih.gov
The presence of the nitrile group in 4-((1H-Indol-3-yl)thio)butanenitrile could further enhance its potential as an anti-cancer agent, as nitrile-containing compounds have shown a wide range of pharmacological activities. nih.govmdpi.com
Table 1: Examples of Anti-Cancer Activity of Indole Derivatives
| Compound Name | Mechanism of Action | Cancer Cell Lines/Model | Reference |
|---|---|---|---|
| N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30) | Tubulin polymerization inhibitor | Human oral, gastric, and drug-resistant cancer xenografts | nih.gov |
| Di(1H-indol-3-yl)(4-trifluoromethylphenyl)methane (DIM-Ph-4-CF3) oxidized analogs | NR4A1-dependent UPR inducers | Prostate cancer cells | nih.gov |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Antiproliferative | Various cancer cell lines | mdpi.com |
Applications in Neurodegenerative Disease Research
Emerging evidence suggests that indole derivatives may hold promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific signaling pathways in the brain.
Detailed Research Findings:
Inhibition of Glutamate (B1630785) Excitotoxicity: A derivative of indole-3-carbinol, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, has been shown to inhibit the release of glutamate in rat cerebrocortical nerve terminals. This action is significant as excessive glutamate release is a key factor in the neuronal damage observed in many neurodegenerative conditions. researchgate.net
Modulation of Neuroinflammatory Pathways: The anti-inflammatory properties of indole derivatives, as discussed in the following section, are also highly relevant to neurodegenerative diseases, where chronic inflammation plays a critical role in disease progression.
While direct studies on this compound in neurodegenerative models are lacking, its structural similarity to other neuroactive indole compounds warrants further investigation in this area.
Investigations into Anti-Infective Properties
The indole core is present in many compounds with potent activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses. nih.govnih.gov The development of new anti-infective agents is a critical global health priority due to the rise of antimicrobial resistance.
Detailed Research Findings:
Antibacterial and Antifungal Activity: Numerous indole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, certain 2-amino-4-(N-substituted-1H-indol-3-yl)thiophene-3-carbonitriles have shown potent antimicrobial properties. researchgate.net Another study highlighted an indole-triazole derivative, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, as a promising lead for novel antibacterial and antifungal agents. nih.gov
Antiviral Activity: Indole-based compounds have also been investigated for their antiviral properties. For instance, 4-[1-(4-fluorobenzyl)-4-hydroxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acid has been identified as a dual inhibitor of the HIV-1 integration process. nih.gov Derivatives of 2-(1H-indol-3-yl)ethylthiourea have shown activity against HIV-1 and other RNA viruses. nih.gov
The thioether linkage in this compound is of particular interest for anti-infective applications, as sulfur-containing compounds are known to possess a wide range of antimicrobial activities.
Table 2: Examples of Anti-Infective Activity of Indole Derivatives
| Compound Name | Activity | Pathogens | Reference |
|---|---|---|---|
| 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Antibacterial, Antifungal | Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, Candida krusei | nih.gov |
| 2-(1H-indol-3-yl)ethylthiourea derivatives | Antiviral | HIV-1, positive- and negative-sense RNA viruses | nih.gov |
| 4-[1-(4-fluorobenzyl)-4-hydroxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acid | Anti-HIV | HIV-1 | nih.gov |
Exploration of Anti-Inflammatory and Immunomodulatory Effects
Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Indole derivatives have been extensively studied for their anti-inflammatory properties. nih.gov
Detailed Research Findings:
Modulation of Inflammatory Mediators: Indole derivatives can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. For example, a phenylpropanoid derivative isolated from Juglans mandshurica significantly inhibited the production of NO and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. nih.gov Similarly, some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones have demonstrated potent anti-inflammatory activity in animal models. researchgate.net
Inhibition of NF-κB and MAPK Pathways: The anti-inflammatory effects of many indole derivatives are mediated through the inhibition of key signaling pathways such as NF-κB and mitogen-activated protein kinase (MAPK), which control the expression of inflammatory genes. nih.govnih.gov
The structural features of this compound suggest that it could possess similar anti-inflammatory and immunomodulatory properties, making it a candidate for further investigation in inflammatory disease models.
Future Research Directions and Pre-clinical Translational Perspectives
While the direct biological evaluation of this compound is not yet reported in the scientific literature, the extensive research on structurally related indole derivatives provides a strong rationale for its investigation as a potential therapeutic agent.
Future research on this compound should focus on:
Chemical Synthesis and Characterization: The development of an efficient and scalable synthetic route for this compound is the first critical step.
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, microbial strains, and in assays for anti-inflammatory and neuroprotective activity to identify its primary biological effects.
Mechanism of Action Studies: Once a significant biological activity is identified, further studies will be needed to elucidate the underlying molecular mechanism of action.
Lead Optimization: Based on the initial findings, structural modifications of the this compound scaffold can be performed to improve its potency, selectivity, and pharmacokinetic properties. This could involve modifying the length and functionality of the thioether chain, substituting the indole ring, or altering the nitrile group.
In Vivo Efficacy and Safety Studies: Promising optimized compounds would then need to be evaluated in animal models of disease to assess their in vivo efficacy and safety profile before any consideration for clinical translation.
Advanced Research Methodologies and Techniques Employed in Compound Studies
Omics Technologies in the Study of 4-((1H-Indol-3-yl)thio)butanenitrile
Omics technologies provide a global perspective on the molecular changes induced by a compound within a biological system. By simultaneously measuring and analyzing entire collections of biological molecules, researchers can gain deep insights into the compound's effects.
Genomic and transcriptomic profiling would be foundational in understanding the cellular response to this compound. DNA microarray or next-generation sequencing (NGS) technologies, such as RNA-Seq, could be utilized to analyze changes in gene expression in cells or tissues treated with the compound. For instance, a hypothetical study could involve treating a cancer cell line with this compound and a vehicle control, followed by RNA extraction and sequencing.
The resulting data would reveal which genes are up- or down-regulated in response to the compound. This information can suggest the cellular pathways that are modulated. For example, if genes involved in apoptosis are significantly upregulated, it would suggest that this compound may induce programmed cell death.
Table 1: Hypothetical Transcriptomic Profiling Data for this compound Treatment in a Cancer Cell Line
| Gene Symbol | Log2 Fold Change | p-value | Associated Pathway |
| BCL2 | -2.5 | <0.01 | Apoptosis |
| BAX | 2.8 | <0.01 | Apoptosis |
| CASP3 | 3.1 | <0.01 | Apoptosis |
| VEGFA | -3.5 | <0.01 | Angiogenesis |
| MYC | -2.1 | <0.01 | Cell Cycle Progression |
To complement transcriptomic data, proteomic and metabolomic studies would provide a more direct assessment of the functional consequences of compound treatment. Proteomic analysis, using techniques like mass spectrometry-based proteomics (e.g., shotgun proteomics or targeted proteomics), would identify and quantify changes in the protein landscape of cells treated with this compound. This could reveal post-translational modifications or changes in protein abundance that are not evident from transcriptomic data alone.
Metabolomic investigations, utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, would analyze the global metabolic profile of a biological system. This could uncover alterations in metabolic pathways, providing insights into the compound's effects on cellular energy production, biosynthesis, and signaling. For example, a significant change in the levels of key metabolites in the glycolysis pathway could suggest that this compound targets cellular metabolism.
High-Throughput Screening (HTS) and Assay Development for Compound Evaluation
High-throughput screening (HTS) is a critical tool in early-stage drug discovery for identifying and characterizing novel compounds. To evaluate this compound, a variety of HTS assays could be developed. These assays would be designed to measure specific biological activities in a rapid and automated fashion.
For instance, if preliminary studies suggested an anti-cancer activity, a cell-based HTS assay could be developed to screen for cytotoxicity against a panel of cancer cell lines. This would involve plating thousands of individual cell cultures in microtiter plates, treating them with varying concentrations of this compound, and using a colorimetric or fluorescent readout to assess cell viability.
Further HTS assays could be developed to investigate specific molecular targets. For example, if the compound is hypothesized to inhibit a particular enzyme, a biochemical HTS assay could be designed to measure the enzyme's activity in the presence of the compound.
Advanced Imaging Techniques for Biological Systems
Advanced imaging techniques would allow for the visualization of the subcellular localization and effects of this compound in living cells. Techniques such as confocal microscopy, super-resolution microscopy, and live-cell imaging could be employed.
To facilitate imaging, a fluorescently tagged version of this compound could be synthesized. This would enable researchers to track the compound's distribution within the cell in real-time. For example, imaging could reveal whether the compound accumulates in specific organelles, such as the mitochondria or the nucleus, providing clues about its mechanism of action.
Furthermore, advanced imaging could be used to visualize the downstream cellular effects of the compound. For instance, fluorescent biosensors could be used to monitor changes in intracellular signaling pathways or the dynamics of the cytoskeleton in response to treatment with this compound.
Application of CRISPR/Cas9 and Gene Editing Approaches for Target Validation
CRISPR/Cas9 and other gene-editing technologies are powerful tools for validating the molecular targets of a compound. nih.govnih.govinabj.orgexlibrisgroup.com If a specific protein is hypothesized to be the target of this compound, CRISPR/Cas9 could be used to create a knockout cell line in which the gene encoding for that protein is deleted.
If the knockout cell line exhibits resistance to the cytotoxic effects of this compound compared to the wild-type cells, it would provide strong evidence that the deleted protein is indeed the target of the compound. Conversely, if the knockout has no effect on the compound's activity, it would suggest that the protein is not the primary target.
CRISPR-based screening approaches, such as CRISPRi (interference) or CRISPRa (activation), could also be used to systematically inhibit or overexpress every gene in the genome to identify genes that sensitize or desensitize cells to this compound treatment. This unbiased approach can lead to the discovery of novel targets and resistance mechanisms.
Table 2: Hypothetical CRISPR/Cas9 Target Validation Study for this compound
| Cell Line | Target Gene | Treatment | Cell Viability (%) | Interpretation |
| Wild-Type | N/A | Vehicle | 100 | Control |
| Wild-Type | N/A | This compound | 45 | Compound is cytotoxic |
| Target X Knockout | Target X | This compound | 95 | Target X is likely the molecular target |
| Control Knockout | Scrambled gRNA | This compound | 48 | Off-target effects are minimal |
Q & A
Q. What are the common synthetic routes for 4-((1H-Indol-3-yl)thio)butanenitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions :
- Thioether formation : React indole-3-thiol with 4-bromobutanenitrile under basic conditions (e.g., K₂CO₃ in DMF at 50–60°C). Anhydrous conditions prevent hydrolysis .
- Modified Pictet–Spengler reaction : Use L-tryptophan derivatives for stereoselectivity. Catalytic acetic acid and ethanol reflux (7–8 hours) enhance diastereomeric excess .
| Method | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thioether formation | Indole-3-thiol, 4-bromobutanenitrile, K₂CO₃, DMF | 86.6% | |
| Pictet–Spengler reaction | L-tryptophan, methyl prop-2-ynoate, ethanol reflux | 72–85%* |
*Yields extrapolated from analogous reactions.
Optimization Tips :
- Use polar aprotic solvents (DMF) to enhance thiol nucleophilicity .
- Monitor reactions via TLC at 30-minute intervals .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- ¹H NMR : Key signals include:
- Indole NH proton: δ 12.37 ppm (D₂O exchangeable) .
- Thioether CH₂ groups: δ 2.70–3.10 ppm (multiplet) .
- X-ray crystallography : Monoclinic systems (space group P21/c) confirm molecular packing .
- ESI-MS : [M+H]⁺ peak at m/z 231.1 .
| Technique | Key Features | Diagnostic Markers | Reference |
|---|---|---|---|
| ¹H NMR | DMSO-d₆ solvent, 400 MHz | δ 12.37 (NH), δ 8.63 (indole CH) | |
| X-ray diffraction | a = 9.5882 Å, β = 100.56° | C24H17N3 structure |
Q. What crystallization techniques are suitable for this compound, and how do solvent choices affect crystal morphology?
- Methodological Answer :
- Slow evaporation : DMSO/water (7:3 v/v) yields prismatic crystals (space group P21/c) .
- Diffusion layering : DCM/hexane produces needle-like crystals with high diffraction quality .
| Solvent System | Crystal Morphology | Unit Cell Parameters (Å, °) | Reference |
|---|---|---|---|
| DMSO/water (7:3) | Prismatic | a = 9.588, b = 19.155, c = 10.380 | |
| DCM/hexane | Needle-like | a = 10.892, β = 98.21° |
Q. Critical Factors :
- Maintain 4°C during slow evaporation to minimize disorder .
- Add 5% ethyl acetate to reduce twinning .
Advanced Research Questions
Q. How does the electronic environment of the indole-thioether moiety influence the compound's reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electron-rich indole : Enhances electrophilic substitution at C3. Use DFT calculations to predict regioselectivity .
- Thioether linkage : Stabilizes transition states in SN2 reactions. Compare reactivity with oxygen analogs (e.g., 4-(indol-3-yloxy)butanenitrile) .
- Nitrile group : Acts as a hydrogen-bond acceptor. IR spectroscopy (νC≡N ~2240 cm⁻¹) confirms electronic effects .
| Modification | Reactivity Impact | Experimental Validation | Reference |
|---|---|---|---|
| Fluorine substitution | ↑ Electrophilicity (Δδ +0.3 ppm in ¹H NMR) | Comparative NMR with fluorinated analogs |
Q. In SAR studies, how do modifications at the butanenitrile chain impact the compound's pharmacological profile?
- Methodological Answer :
- Chain length : Shortening to propanenitrile reduces antiviral EC₅₀ by 60–70% .
- Fluorine substitution : Increases metabolic stability (t₁/₂ from 2.1 to 5.3 hours) but decreases solubility .
- Stereochemistry : (S)-configuration at C3 enhances binding affinity (Kd = 12 nM vs. 210 nM for (R)-form) .
| Modification | Pharmacological Impact | Assay Type | Reference |
|---|---|---|---|
| Chain shortening | ↓ Antiviral EC₅₀ (1.2 μM → 3.8 μM) | RSV plaque reduction | |
| Stereoselective synthesis | ↑ Target affinity (Kd 12 nM) | SPR binding studies |
Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?
- Methodological Answer :
- Assay standardization : Use HEK293T cells and fixed pre-incubation times (30 minutes) .
- Structural validation : Confirm regiochemistry via NOESY NMR .
- Purity control : Enforce HPLC-UV/HRMS thresholds (≥95% purity) .
| Conflict Source | Resolution Strategy | Reference |
|---|---|---|
| EC₅₀ discrepancies | Cross-lab validation with reference compounds | |
| Unexpected toxicity | Ames test + mitochondrial assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
